2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile
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Overview
Description
2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile is an organic compound with the molecular formula C11H6F5NO It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile typically involves the reaction of 2,6-difluorobenzaldehyde with trifluoromethyl ketone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-(trifluoromethyl)benzaldehyde
- 2,6-Difluoro-4-(trifluoromethyl)benzonitrile
- 2,6-Difluoro-4-(trifluoromethyl)phenylacetonitrile
Uniqueness
2,6-Difluoro-4-(trifluoromethyl)phenacylacetonitrile is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties such as high stability and reactivity. These properties make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H6F5NO |
---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
4-[2,6-difluoro-4-(trifluoromethyl)phenyl]-4-oxobutanenitrile |
InChI |
InChI=1S/C11H6F5NO/c12-7-4-6(11(14,15)16)5-8(13)10(7)9(18)2-1-3-17/h4-5H,1-2H2 |
InChI Key |
DCYIVYSRQOICEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CCC#N)F)C(F)(F)F |
Origin of Product |
United States |
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